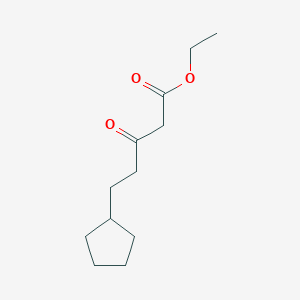

Ethyl 5-cyclopentyl-3-oxopentanoate

Description

Significance of β-Keto Esters as Versatile Synthetic Precursors

Beta-keto esters are a class of organic compounds that possess both a ketone and an ester functional group, with the ketone's carbonyl group located at the beta position relative to the ester group. fiveable.me This unique structural arrangement confers a high degree of reactivity and versatility, making them invaluable intermediates in modern organic synthesis. fiveable.meresearchgate.net The presence of both electrophilic (at the carbonyl carbons) and nucleophilic (at the α-carbon) reactive sites allows for a wide array of chemical transformations. researchgate.netresearchgate.netrsc.org

These compounds are cornerstone building blocks for the construction of complex molecular architectures. fiveable.me A key feature of β-keto esters is the acidity of the protons on the α-carbon, which facilitates their easy conversion into enolates. fiveable.meresearchgate.net These enolates can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol (B89426) condensations. fiveable.meresearchgate.net The acetoacetic ester synthesis, a classic example, utilizes the alkylation of a β-keto ester enolate to produce highly functionalized ketones and other derivatives. researchgate.net

Furthermore, β-keto esters are precursors for the synthesis of a diverse range of compounds, including ketones, esters, and carboxylic acids, through reactions like hydrolysis and decarboxylation. nih.gov They can also undergo intramolecular cyclization reactions, such as the Dieckmann condensation, to form cyclic compounds, which are foundational structures in many natural products and pharmaceuticals. fiveable.meresearchgate.net The versatility of β-keto esters is further highlighted by their use in transesterification reactions, which are crucial for producing various commercial and non-commercial esters, including those used in the biodiesel industry and as key intermediates for complex drug molecules. researchgate.netrsc.org Their ability to be transformed into other useful building blocks makes them indispensable in the synthesis of complex natural products like paclitaxel (B517696) and podophyllotoxin. researchgate.net

Contextualization of Ethyl 5-Cyclopentyl-3-Oxopentanoate within the β-Keto Ester Family

This compound belongs to the broad family of β-keto esters and is characterized by a cyclopentyl group attached to the fifth carbon of the pentanoate chain. This specific structural feature, the cyclopentyl moiety, can influence the compound's physical properties and reactivity, as well as the biological activity of molecules synthesized from it.

While research directly focused on this compound is not extensively documented in publicly available literature, its structural motifs are found in precursors to pharmacologically active compounds. For instance, cyclopentyl-containing β-keto esters are utilized in the synthesis of triazolopyrimidinone (B1258933) derivatives that act as antagonists for chemokine receptors CCR2 and CCR5. acs.orgsemanticscholar.org In structure-activity relationship (SAR) studies of these derivatives, the introduction of a cyclopentyl group in place of a linear pentyl group was shown to be beneficial, leading to a 4.5-fold increase in affinity for the CCR2 receptor. semanticscholar.org This suggests that the cyclopentyl group in compounds like this compound can play a significant role in the molecular recognition and binding affinity of the final products.

The synthesis of such complex heterocyclic systems often involves the cyclization of a substituted β-keto ester with other reagents. acs.org The cyclopentyl group in this compound, therefore, serves as a key lipophilic and conformational element that can be incorporated into the final structure of a drug candidate.

Chemical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀O₃ |

| Molecular Weight | 212.29 g/mol |

| CAS Number | 887589-90-4 |

Data sourced from multiple chemical suppliers and databases. scbt.combldpharm.comscbt.com

Overview of Research Trajectories for Complex β-Keto Esters

The field of organic synthesis continues to explore the vast potential of β-keto esters, with several key research trajectories focusing on the development of more complex and stereochemically defined molecules.

A significant area of research is the use of β-keto esters in asymmetric synthesis . The development of catalytic enantioselective methods to alkylate, fluorinate, or perform other transformations on the α-carbon of β-keto esters allows for the creation of chiral centers with high stereocontrol. researchgate.netmdpi.com This is of paramount importance in medicinal chemistry, where the stereochemistry of a molecule can dramatically affect its pharmacological activity. However, achieving high stereoselectivity can be challenging, as the product can easily racemize under acidic or basic conditions. researchgate.net

Another major research thrust is the application of β-keto esters in the synthesis of natural products and biologically active molecules . researchgate.netresearchgate.net Their ability to be readily elaborated into complex scaffolds makes them ideal starting materials for the total synthesis of intricate natural products. researchgate.net Furthermore, recent studies have explored the design of β-keto esters themselves as antibacterial agents, based on their structural similarity to bacterial quorum-sensing autoinducers. mdpi.com

The development of new catalytic methods for the transformation of β-keto esters is also an active area of investigation. Palladium-catalyzed reactions of allylic β-keto esters, for example, have opened up new synthetic pathways that are not achievable through conventional methods. nih.gov These reactions proceed through the formation of palladium enolates after decarboxylation, leading to a variety of useful products. nih.gov Research also focuses on developing more environmentally friendly and efficient catalytic systems for reactions such as transesterification. rsc.org

Finally, the use of β-keto esters in multicomponent reactions and diastereoselective Michael additions is expanding their synthetic utility. nih.govnih.gov Merging asymmetric Michael additions with crystallization-induced diastereomer transformations, for instance, allows for the creation of stereochemically complex products as single diastereomers. nih.gov These advanced strategies highlight the ongoing evolution of β-keto ester chemistry towards the efficient construction of molecular complexity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-cyclopentyl-3-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-15-12(14)9-11(13)8-7-10-5-3-4-6-10/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMBQZYQQMUAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Ethyl 5 Cyclopentyl 3 Oxopentanoate

Enolate Chemistry and Tautomerism

The presence of α-hydrogens situated between the two carbonyl groups is a defining feature of Ethyl 5-cyclopentyl-3-oxopentanoate, leading to the formation of enolates and the phenomenon of tautomerism.

Keto-Enol Equilibrium and its Impact on Reactivity

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. researchgate.netmasterorganicchemistry.com The keto form is the conventional structure with two carbonyl groups, while the enol form is characterized by a hydroxyl group and a carbon-carbon double bond. This equilibrium can be influenced by factors such as the solvent and temperature. masterorganicchemistry.com The enol form is often stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. masterorganicchemistry.com The presence of both tautomers means the compound can react as a nucleophile (through the enolate) or as an electrophile (at the carbonyl carbons). researchgate.net

The ability to form a stable enolate under basic conditions is a cornerstone of the reactivity of β-keto esters. researchgate.net This enolate is a potent nucleophile and can participate in a wide array of carbon-carbon bond-forming reactions.

Table 1: Keto-Enol Tautomerism of this compound

| Tautomer | Key Structural Features | Reactivity Profile |

|---|---|---|

| Keto Form | Contains two carbonyl groups (ketone and ester). | Electrophilic at both carbonyl carbons. |

| Enol Form | Contains a hydroxyl group and a C=C double bond. Can be stabilized by intramolecular hydrogen bonding. masterorganicchemistry.com | Nucleophilic at the α-carbon. |

Regioselectivity in Enolate Formation and Reactions

The formation of an enolate from an asymmetrical ketone can potentially lead to two different enolates. In the case of this compound, the α-protons are flanked by a ketone and an ester group. The acidity of these protons is enhanced by the electron-withdrawing nature of both carbonyl groups. When a base is introduced, the most acidic proton is typically removed to form the most stable enolate.

In reactions involving asymmetrical ketones, the regioselectivity of enolate formation can often be controlled by the choice of reaction conditions, such as the base and temperature. However, for β-keto esters like this compound, the enolate is generally formed at the carbon between the two carbonyl groups due to the significant stabilization it receives from both. This regioselectivity is crucial in directing the outcome of subsequent alkylation, acylation, and condensation reactions.

Functional Group Interconversions

The ketone and ester functionalities in this compound can be selectively modified through various reduction, oxidation, and hydrolysis reactions, providing pathways to a diverse range of other compounds.

Selective Reduction of Carbonyl Moieties

The selective reduction of one carbonyl group in the presence of another is a common challenge in organic synthesis. In this compound, both the ketone and the ester can be reduced.

Reduction to a β-hydroxy ester: The ketone can be selectively reduced to a hydroxyl group using milder reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction yields ethyl 5-cyclopentyl-3-hydroxypentanoate.

Reduction to a diol: A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the ketone and the ester, resulting in the formation of a diol. nih.gov

Table 2: Selective Reduction of this compound

| Reducing Agent | Carbonyl Group Reduced | Primary Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 5-cyclopentyl-3-hydroxypentanoate |

Oxidation Reactions of Related Hydroxyl Compounds

The corresponding β-hydroxy ester, ethyl 5-cyclopentyl-3-hydroxypentanoate, obtained from the selective reduction of the ketone, can be oxidized back to the parent β-keto ester. dss.go.th Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid). ambeed.com Milder, more modern methods are also available. This oxidation is a key step in many synthetic sequences where the β-hydroxy ester is an intermediate.

Ester Hydrolysis and Transesterification Reactions

The ester group of this compound can undergo hydrolysis under either acidic or basic conditions to yield the corresponding β-keto acid, 5-cyclopentyl-3-oxopentanoic acid. proakademia.eu This carboxylic acid is prone to decarboxylation upon heating, which is a common synthetic strategy to produce ketones.

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. proakademia.eu This reaction is an equilibrium process, and the use of a large excess of the new alcohol can drive the reaction to completion. This allows for the modification of the ester group to suit the needs of a particular synthetic target. For example, reacting it with methanol (B129727) would yield mthis compound.

Nucleophilic Addition and Substitution Reactions

The reactivity of this compound is significantly influenced by the presence of two carbonyl groups, which serve as sites for nucleophilic attack.

Reactions at the Carbonyl Center

The ketone carbonyl group at the C-3 position is a primary site for nucleophilic addition reactions. A variety of nucleophiles can attack this electrophilic carbon, leading to the formation of a tetrahedral intermediate that can then be protonated to yield an alcohol.

Reduction of the ketone is a common transformation. Reagents like sodium borohydride (NaBH₄) can selectively reduce the ketone to a secondary alcohol while leaving the ester group intact. This selectivity arises from the greater electrophilicity of the ketone carbonyl compared to the ester carbonyl.

Grignard reagents (RMgX) also readily add to the ketone carbonyl, resulting in the formation of tertiary alcohols after an aqueous workup. The choice of the Grignard reagent allows for the introduction of a wide range of alkyl or aryl groups at the C-3 position.

| Reagent | Product Type | Notes |

|---|---|---|

| Sodium borohydride (NaBH₄) | Secondary alcohol | Selective reduction of the ketone. |

| Grignard reagents (RMgX) | Tertiary alcohol | Introduces a new carbon-carbon bond. |

Nucleophilic Attack at the Ester Carbonyl

The ester carbonyl group is also susceptible to nucleophilic attack, though it is generally less reactive than the ketone carbonyl. These reactions typically proceed through a nucleophilic acyl substitution mechanism. pressbooks.pub

Hydrolysis of the ester, either under acidic or basic conditions (saponification), yields the corresponding carboxylic acid, 5-cyclopentyl-3-oxopentanoic acid. Basic hydrolysis with a reagent like sodium hydroxide (B78521) is generally irreversible due to the formation of the carboxylate salt.

Transesterification can be achieved by reacting the ethyl ester with another alcohol in the presence of an acid or base catalyst. pressbooks.pub This reaction is an equilibrium process, and the use of a large excess of the new alcohol can drive the reaction to completion. pressbooks.pub

Aminolysis, the reaction with ammonia (B1221849) or primary or secondary amines, leads to the formation of amides. This reaction often requires heating.

| Reagent | Product Type | Conditions |

|---|---|---|

| H₃O⁺ / heat | Carboxylic acid | Acid-catalyzed hydrolysis |

| 1. NaOH / H₂O 2. H₃O⁺ | Carboxylic acid | Saponification |

| R'OH / H⁺ or RO⁻ | New ester | Transesterification |

| NH₃ or R'NH₂ or R'₂NH / heat | Amide | Aminolysis |

Carbon-Carbon Bond Formation Reactions

The acidic protons on the carbons alpha to the carbonyl groups (C-2 and C-4) are key to the utility of this compound in forming new carbon-carbon bonds.

Alkylation and Acylation Processes

The protons at the C-2 and C-4 positions are acidic and can be removed by a suitable base to form an enolate. The resulting enolate is a powerful nucleophile that can participate in alkylation and acylation reactions. The presence of two carbonyl groups enhances the acidity of these protons.

Alkylation is typically achieved by treating the β-keto ester with a base, such as sodium ethoxide, followed by the addition of an alkyl halide. This introduces an alkyl group at the α-carbon. The regioselectivity of alkylation can be influenced by the reaction conditions and the nature of the base and alkylating agent.

Acylation can be performed using acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group, leading to the formation of a β-dicarbonyl compound. These types of reactions are foundational in synthetic organic chemistry. masterorganicchemistry.com

Condensation and Annulation Reactions

This compound is an excellent substrate for various condensation reactions due to its ability to form enolates.

The Claisen condensation, a reaction between two ester molecules (or an ester and a ketone), can be utilized. In a mixed Claisen condensation, the enolate of this compound can react with another ester.

Perhaps one of the most significant applications of β-keto esters is in the Robinson annulation, a powerful method for forming six-membered rings. libretexts.orglibretexts.orgvaia.com This reaction combines a Michael addition with an intramolecular aldol (B89426) condensation. libretexts.orglibretexts.org In a typical sequence, the enolate of this compound would act as the Michael donor, adding to an α,β-unsaturated ketone (Michael acceptor). The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to form a cyclohexenone ring system. libretexts.orglibretexts.orgvanderbilt.edu

Derivatization for Advanced Synthetic Building Blocks

The multiple functional groups in this compound allow for its conversion into a variety of more complex and advanced synthetic intermediates.

For instance, the Knoevenagel condensation involves the reaction of the active methylene (B1212753) group (C-2) with aldehydes or ketones. This reaction, often catalyzed by a weak base, leads to the formation of a new carbon-carbon double bond.

The Japp-Klingemann reaction allows for the synthesis of hydrazones, which can be further converted into indoles, a common motif in pharmacologically active compounds. This reaction involves the coupling of the β-keto ester with a diazonium salt under basic conditions, followed by hydrolysis and decarboxylation.

Furthermore, the pyrazolone (B3327878) synthesis involves the condensation of a β-keto ester with hydrazine (B178648) or its derivatives. This reaction provides access to five-membered heterocyclic compounds with a range of biological activities.

These derivatizations highlight the role of this compound as a versatile platform for the construction of complex molecular architectures.

Advanced Analytical Characterization Methodologies in Research on Ethyl 5 Cyclopentyl 3 Oxopentanoate

Spectroscopic Analysis Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in ethyl 5-cyclopentyl-3-oxopentanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound.

¹H NMR: In the proton NMR spectrum, the ethyl group protons typically appear as a triplet around δ 1.2–1.4 ppm and a quartet around δ 4.1-4.2 ppm. The cyclopentyl protons produce a complex multiplet in the region of δ 1.5–2.1 ppm. A singlet corresponding to the proton at the α-position to the ketone is expected around δ 3.4–3.6 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation by identifying the different carbon environments within the molecule. docbrown.info Key chemical shifts are anticipated for the carbonyl carbons of the ester and ketone groups, as well as for the carbons of the ethyl and cyclopentyl groups. docbrown.infohmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl CH₃ | ~1.2-1.4 (triplet) | ~14 |

| Ethyl CH₂ | ~4.1-4.2 (quartet) | ~61 |

| Cyclopentyl CH₂ | ~1.5-2.1 (multiplet) | ~25-35 |

| Cyclopentyl CH | ~2.2-2.5 (multiplet) | ~45 |

| CH₂ (next to C=O) | ~2.6-2.8 (triplet) | ~45 |

| CH₂ (next to cyclopentyl) | ~1.8-2.0 (multiplet) | ~30 |

| C=O (ketone) | - | ~205 |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. bldpharm.com The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 212.29 g/mol . scbt.com

Common fragmentation patterns for β-keto esters involve cleavage at the bonds adjacent to the carbonyl groups. libretexts.org Expected fragments for this compound would include the loss of the ethoxy group (-OCH₂CH₃) or the cyclopentylpropyl group. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, further confirming the elemental composition.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Mass/Charge) | Possible Structure |

|---|---|---|

| [M]⁺ | 212 | [C₁₂H₂₀O₃]⁺ |

| [M - OCH₂CH₃]⁺ | 167 | [C₁₀H₁₅O₂]⁺ |

| [M - CH₂CH₂-cyclopentyl]⁺ | 115 | [C₅H₇O₃]⁺ |

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. bldpharm.comspecac.com The IR spectrum will prominently feature strong absorption bands for the two carbonyl groups.

The ester carbonyl (C=O) stretch is typically observed in the range of 1735-1750 cm⁻¹, while the ketone carbonyl (C=O) stretch appears at a slightly lower wavenumber, around 1710-1715 cm⁻¹. spectroscopyonline.com Additionally, C-H stretching vibrations from the alkyl and cyclopentyl groups are expected in the region of 2850-3000 cm⁻¹. vscht.czlibretexts.org The presence of C-O stretching bands around 1100-1300 cm⁻¹ further confirms the ester functionality. spectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | 1735 - 1750 |

| Ketone C=O | Stretch | 1710 - 1715 |

| C-H (Alkyl/Cyclopentyl) | Stretch | 2850 - 3000 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for analyzing the volatile components of a sample containing this compound. libretexts.org In this technique, the compound is vaporized and separated from other volatile impurities based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. This method is particularly useful for verifying the purity of the compound and identifying any volatile byproducts from its synthesis.

High-performance liquid chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a primary method for assessing the purity of this compound and for creating an impurity profile. unibo.it This technique separates the compound from non-volatile impurities based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The DAD provides UV-Vis spectra of the eluting peaks, which aids in the identification of the main compound and any impurities. HPLC-DAD is crucial for quality control and for ensuring the compound meets the required purity specifications for its intended research applications. google.com

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) stands as a rapid, cost-effective, and indispensable tool for the qualitative monitoring of chemical reactions involving this compound. researchgate.net Its utility lies in its ability to quickly separate components of a reaction mixture, providing a visual representation of the reaction's progress. researchgate.net By spotting the reaction mixture onto a TLC plate at various time intervals, chemists can observe the disappearance of starting materials and the appearance of the desired product, in this case, this compound. youtube.com

The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). researchgate.net The separation is based on the polarity of the compounds. researchgate.net In a typical synthesis of this compound, one would spot the initial reactants, a co-spot of the reactants and the reaction mixture, and the reaction mixture itself on the TLC plate. As the reaction proceeds, the spot corresponding to the starting materials will diminish in intensity, while the spot for this compound will become more prominent. The reaction is considered complete when the starting material spot is no longer visible. youtube.com

To visualize the spots, which are often colorless, various techniques can be employed, such as UV light (if the compounds are UV-active) or chemical staining agents like potassium permanganate (B83412) or p-anisaldehyde, which react with the compounds to produce colored spots. researchgate.net The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification purposes. researchgate.net

Table 1: Illustrative TLC Parameters for Monitoring a Reaction

| Parameter | Description | Example for this compound Synthesis |

| Stationary Phase | The solid adsorbent coated on the TLC plate. | Silica gel 60 F254 |

| Mobile Phase | The solvent system that moves up the plate. | A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 4:1 v/v) |

| Visualization | The method used to see the separated spots. | UV light (254 nm) or staining with potassium permanganate solution |

| Reactant Rf | The retention factor of the starting material. | e.g., 0.6 |

| Product Rf | The retention factor of this compound. | e.g., 0.4 |

This table provides hypothetical yet representative data for illustrative purposes.

In-line and Real-time Monitoring Techniques (e.g., Process Analytical Technology (PAT) Tools)

While TLC is excellent for qualitative monitoring, modern chemical process development and manufacturing increasingly rely on Process Analytical Technology (PAT) for real-time, quantitative analysis. bruker.com PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. mt.comnih.gov

For the synthesis of this compound, PAT tools can provide continuous insight into the reaction kinetics, concentration of reactants and products, and the formation of any impurities. mt.com This real-time data allows for precise control over reaction parameters such as temperature, pressure, and reagent addition rates, leading to improved yield, purity, and safety. mt.commt.com

Several spectroscopic techniques are commonly employed as PAT tools. These include:

Fourier-Transform Infrared (FTIR) Spectroscopy: By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, FTIR can monitor the disappearance of characteristic vibrational bands of the reactants and the appearance of bands corresponding to this compound. For instance, the disappearance of the C=O stretch of a starting acid chloride and the appearance of the ester C=O stretch of the product can be tracked in real-time.

Raman Spectroscopy: Similar to FTIR, Raman spectroscopy provides information about molecular vibrations and can be used for in-line monitoring. americanpharmaceuticalreview.com It is particularly advantageous for reactions in aqueous media, where water interference can be an issue for FTIR.

Near-Infrared (NIR) Spectroscopy: NIR is another powerful PAT tool that can be used for monitoring the concentration of various components in a reaction mixture. americanpharmaceuticalreview.com

The data from these PAT tools are typically fed into a control system, allowing for automated adjustments to the process to maintain optimal conditions. This approach is a cornerstone of modern, efficient, and safe chemical manufacturing. mt.com

Table 2: Comparison of Monitoring Techniques

| Feature | Thin-Layer Chromatography (TLC) | Process Analytical Technology (PAT) |

| Analysis Time | Offline, minutes to hours | In-line/On-line, real-time |

| Data Type | Qualitative / Semi-quantitative | Quantitative |

| Process Control | Manual adjustments based on discrete data points | Automated, continuous process control |

| Cost | Low initial investment | Higher initial investment |

| Application | Lab-scale reaction monitoring, purity checks | Process development, optimization, and manufacturing |

Computational and Theoretical Investigations of Ethyl 5 Cyclopentyl 3 Oxopentanoate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic distribution and orbital energies within a molecule, which in turn govern its reactivity. For ethyl 5-cyclopentyl-3-oxopentanoate, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its electronic structure. sciepub.com These calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic structure of a β-keto ester like this compound is characterized by the interaction between the ketone and ester functional groups. The presence of two carbonyl groups leads to a delocalized system, particularly in its enol or enolate form. The enolate, formed by deprotonation of the α-carbon (C4), is a key intermediate in many of its reactions. Computational studies on similar systems reveal that the negative charge in the enolate is distributed across the oxygen atoms and the α-carbon, a feature that quantitative calculations can map precisely. routledge.com This charge distribution is crucial for predicting the sites of electrophilic attack.

Calculations can also generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule. For this compound, these maps would show negative potential around the carbonyl oxygens, highlighting them as sites for electrophilic attack or hydrogen bonding, while regions around the acidic α-hydrogens would show positive potential.

Molecular Modeling and Conformational Analysis

This compound is a flexible molecule with multiple rotatable bonds and a non-planar cyclopentyl ring, leading to a complex conformational landscape. Molecular modeling techniques are used to identify the most stable conformations (energy minima) and the energy barriers between them. quizlet.com

The cyclopentyl ring can adopt various puckered conformations, such as the "envelope" and "twist" forms, to relieve ring strain. The substituent at C5 will preferentially occupy an equatorial position to minimize steric hindrance. quizlet.com Furthermore, rotation around the C-C bonds in the pentanoate chain and the C-O bond of the ethyl ester creates numerous conformers.

| Conformation Feature | Description | Relative Energy (Illustrative) |

| Cyclopentyl Ring | The cyclopentyl group can exist in various puckered conformations, with the "envelope" and "twist" being common. The attached chain prefers an equatorial position to minimize steric strain. | Low |

| Chain Orientation | The pentanoate chain can adopt folded or extended conformations. Extended forms are often lower in energy, but folded structures allowing for intramolecular interactions can also be stable. | Variable |

| Ester Group Rotation | Rotation around the C-O bond of the ethyl group leads to different spatial arrangements. | Low energy barrier |

This table presents illustrative data based on general principles of conformational analysis for substituted cyclopentanes and alkyl esters.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. smu.edu For this compound, this includes studying common reactions of β-keto esters, such as alkylation, acylation, and condensation reactions. By modeling the entire reaction pathway, from reactants to products through the transition state, chemists can gain a quantitative understanding of reaction feasibility and selectivity.

A key aspect of mechanistic studies is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. smu.edu The energy of the TS determines the activation energy of the reaction and, consequently, the reaction rate. For example, in the alkylation of this compound, the reaction proceeds via an enolate intermediate. Computational methods can model the transition state for the enolate's attack on an alkyl halide.

These calculations can reveal the geometry of the TS, showing which bonds are breaking and forming. rug.nl For instance, in a Michael addition reaction involving a similar β-keto ester, computational analysis of the transition state can explain the observed stereoselectivity (syn vs. anti products). rug.nl By comparing the activation energies for different possible pathways (e.g., C-alkylation vs. O-alkylation), a prediction can be made about the likely outcome of the reaction, which can then be verified experimentally. unibo.it

Solvents can have a profound effect on reaction rates and mechanisms. nih.gov Computational models can account for these effects in several ways. The most common approach is the use of continuum solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. sciepub.com This approach is efficient for calculating how a polar solvent might stabilize charged intermediates or transition states more than the neutral reactants, thereby lowering the activation energy.

For reactions involving this compound, the choice of solvent can influence the keto-enol equilibrium and the reactivity of the corresponding enolate. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is effective at solvating the counter-ion of the enolate, making the enolate more nucleophilic. Computational studies can quantify these effects by calculating the reaction energy profiles in different simulated solvent environments. mdpi.com In some cases, explicit solvent models, where individual solvent molecules are included in the calculation, are used to study specific solvent-solute interactions like hydrogen bonding, which can be critical to the reaction mechanism.

| Reaction Step | Energy in Gas Phase (kcal/mol) | Energy in Polar Solvent (kcal/mol) |

| Reactants (Keto-ester + Base) | 0 | 0 |

| Enolate Intermediate | -5 | -15 |

| Transition State (Alkylation) | +15 | +10 |

| Products | -10 | -25 |

This table provides a hypothetical energy profile for an alkylation reaction, illustrating the typical stabilizing effect of a polar solvent on charged intermediates and transition states, leading to a lower activation energy.

Prediction of Spectroscopic Parameters and Validation

A powerful application of computational chemistry is the prediction of spectroscopic properties, which serves as a crucial link between theoretical models and experimental reality. After calculating the equilibrium geometry and electronic structure of a molecule like this compound, it is possible to compute its expected infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Calculated vibrational frequencies can be compared to experimental IR spectra to help assign specific absorption bands to the corresponding molecular motions, such as the C=O stretches of the ketone and ester groups. Similarly, NMR chemical shifts (¹H and ¹³C) and coupling constants can be calculated. By comparing these predicted values to experimental data, the accuracy of the computed molecular structure can be validated. unibo.it Discrepancies between calculated and observed spectra can, in turn, suggest refinements to the computational model or reveal unexpected structural features. This synergy between computation and experiment is essential for confirming molecular structures and understanding their properties in detail.

Applications of Ethyl 5 Cyclopentyl 3 Oxopentanoate As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Scaffolds

One of the key reactions involving β-keto esters like ethyl 5-cyclopentyl-3-oxopentanoate is the Claisen condensation. This reaction, along with related transformations, allows for the formation of new carbon-carbon bonds, which is essential for building the carbon skeletons of complex natural products and other target molecules. The reactivity of the β-keto ester group enables its participation in various cyclization and annulation strategies, leading to the formation of polycyclic systems.

Precursor for Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of a wide array of these compounds. The dicarbonyl nature of the β-keto ester allows for condensation reactions with various dinucleophiles to form heterocyclic rings.

For instance, reaction with hydrazines can lead to the formation of pyrazolones, a class of compounds with known pharmaceutical applications. google.com Similarly, condensation with amidines can yield pyrimidine (B1678525) derivatives, which are core structures in many biologically active molecules. nih.gov The versatility of this compound as a building block for heterocycles is further highlighted by its potential use in the synthesis of pyridines, oxazoles, and thiazoles, among others. uomus.edu.iq The ability to introduce the cyclopentyl group into these heterocyclic systems can significantly impact their biological activity and physical properties.

Utilization in the Preparation of Pharmaceutical Intermediates

The pharmaceutical industry relies heavily on the efficient synthesis of complex organic molecules that can serve as active pharmaceutical ingredients (APIs). This compound and related β-keto esters are key intermediates in the synthesis of numerous pharmaceuticals. scbt.combldpharm.comresearchgate.net Their ability to undergo a variety of chemical transformations makes them ideal starting points for constructing the intricate molecular architectures of modern drugs.

A notable example is the use of 3-oxopentanoic acid esters in the synthesis of the anti-inflammatory drug etodolac. google.com While not this compound itself, this highlights the general importance of this class of compounds. The cyclopentyl group in this compound can be a desirable feature in drug design, as it can enhance binding to biological targets and improve pharmacokinetic properties. For example, replacing a linear pentyl group with a cyclopentyl group in certain chemokine receptor antagonists has been shown to increase their affinity for the receptor. acs.org This underscores the potential of this compound as a valuable building block in the development of new therapeutic agents.

Applications in Chemo-Enzymatic Synthesis and Biocatalysis

Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.gov this compound and similar β-keto esters are well-suited for this approach. ambeed.comcsic.es Enzymes, such as reductases, can be used to stereoselectively reduce the ketone functionality of the β-keto ester, leading to the formation of chiral hydroxy esters. These chiral building blocks are of great value in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. researchgate.net

The use of biocatalysts offers a green and efficient alternative to traditional chemical methods for achieving high stereoselectivity. researchgate.net For example, microorganisms and isolated enzymes can transform synthetic chemicals with high chemo-, regio-, and enantioselectivities. researchgate.net This approach avoids the need for expensive chiral catalysts and harsh reaction conditions often associated with asymmetric chemical synthesis. The compatibility of this compound with enzymatic reactions opens up new avenues for the sustainable production of valuable chiral intermediates.

Development of Novel Reagents and Building Blocks in Organic Chemistry

The unique reactivity of this compound makes it a valuable platform for the development of new synthetic methodologies and building blocks in organic chemistry. Its ability to be functionalized at multiple positions allows for the creation of a diverse range of derivatives with tailored properties. For example, it can be used as a synthon for other reactive intermediates, such as ethyl 3-oxopent-4-enoate, also known as Nazarov's reagent, which is a valuable tool in cyclization reactions. researchgate.net

Furthermore, the principles of its reactivity can be applied to the design of new organocatalysts and ligands for transition metal-catalyzed reactions. The cyclopentyl group can be modified to incorporate coordinating atoms or chiral centers, leading to the development of new catalytic systems with unique reactivity and selectivity. google.com The exploration of the chemistry of this compound continues to provide new tools and strategies for the advancement of organic synthesis.

Future Research Directions and Challenges in the Chemistry of Ethyl 5 Cyclopentyl 3 Oxopentanoate

Exploration of Novel and More Efficient Synthetic Routes

The classical synthesis of β-keto esters often involves condensation reactions that may require harsh conditions or produce significant waste. A primary challenge is overcoming the steric hindrance introduced by the cyclopentyl group, which can impede reaction kinetics and lower yields . Future research will likely focus on catalytic innovations to create more efficient and scalable pathways.

Key research directions include:

Heterogeneous Catalysis: The use of solid-supported catalysts is a promising avenue for simplifying purification processes and enabling catalyst recycling. For instance, systems like poly(4-vinylpyridine) (P4VP) supported on Al₂O₃-SiO₂ have demonstrated high efficacy in related condensation reactions, achieving excellent yields in aqueous media . Adapting such catalysts for the synthesis of ethyl 5-cyclopentyl-3-oxopentanoate could significantly improve process efficiency.

Solvent-Free and Aqueous Systems: Eliminating organic solvents aligns with the principles of green chemistry and reduces environmental impact. Developing solvent-free protocols, perhaps utilizing guanidine-based catalysts at elevated temperatures, or performing the synthesis in water, are attractive goals for future work .

Microwave-Assisted Synthesis: To counteract the steric hindrance from the cyclopentyl moiety and improve slow reaction kinetics, microwave-assisted synthesis offers a powerful tool. This technology can dramatically reduce reaction times from hours to minutes while potentially improving yields .

Table 1: Comparison of Potential Catalytic Systems for Synthesis

| Catalyst System | Solvent | Temperature (°C) | Potential Advantages | Key Challenge | Reference |

| Piperidine (Traditional) | Ethanol | 80–100 | Established methodology | Moderate yield, long reaction times | |

| P4VP/Al₂O₃-SiO₂ | Water | ~70 | High yield, green solvent, recyclable catalyst | Catalyst preparation and stability | |

| Guanidine Hydrochloride | Solvent-free | ~120 | No solvent waste, high atom economy | High temperature, potential side reactions | |

| Microwave-Assisted | Varies | Varies | Drastically reduced reaction time | Scalability, specialized equipment |

Development of Highly Enantioselective and Diastereoselective Transformations

This compound possesses a chiral center at the C2 position if substituted, and the potential for creating another at the C3 ketone. Controlling the stereochemistry of this molecule is a significant challenge and a frontier for future research. The development of enantioselective and diastereoselective synthetic methods would unlock its potential for creating complex, stereochemically defined target molecules for applications in pharmaceuticals and materials science acs.orggoogle.com.

Future research efforts will likely concentrate on:

Organocatalysis: The use of small, metal-free organic molecules as catalysts for asymmetric reactions is a rapidly growing field google.com. Proline-based catalysts, for example, have been successfully used in sequential reactions to create complex cyclic structures with excellent enantio- and diastereoselectivity researchgate.net. Applying similar strategies to the synthesis or functionalization of this compound is a logical next step.

Chiral Ligand-Metal Complexes: While moving away from metals is a green objective, highly efficient and selective transformations often rely on chiral metal complexes. Research into developing catalysts that can effectively control the stereochemical outcome of reactions involving β-keto esters with bulky substituents is crucial.

Enzymatic Reactions: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of enzymes to catalyze the reduction of the ketone or other transformations could provide access to enantiomerically pure derivatives under mild, aqueous conditions mdpi.com.

Substrate-Controlled Diastereoselection: In reactions involving the existing cyclopentyl group, its stereochemistry can be used to direct the formation of new stereocenters. Understanding and exploiting the diastereoselective influence of the cyclopentyl ring is essential for synthesizing complex structures with multiple stereocenters rug.nl.

Integration with Flow Chemistry and Continuous Manufacturing

Transitioning from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering enhanced safety, consistency, and efficiency. The synthesis of this compound is well-suited for this technology.

Key advantages and research goals include:

Improved Heat and Mass Transfer: Microreactors used in flow chemistry have a high surface-area-to-volume ratio, allowing for precise temperature control and efficient mixing. This can lead to higher yields, fewer side products, and safer operation, especially for exothermic reactions .

Reduced Reaction Times: The enhanced efficiency of flow systems can reduce reaction times from hours in a batch reactor to mere minutes, significantly increasing throughput .

Scalability and Automation: Continuous processes are often easier to scale up than batch processes. They can be automated for consistent production, which is a critical target for industrial applications rsc.orgresearchgate.netunibo.it. Future research will involve designing and optimizing a continuous flow process for the synthesis and purification of this compound.

Expanding Applications in Specialized Chemical Synthesis

As a functionalized β-keto ester, this compound is a versatile building block . A significant future direction is to expand its use beyond a simple intermediate and leverage its unique structure for the synthesis of high-value, specialized molecules.

Potential areas for expanded application include:

Medicinal Chemistry: Related β-keto esters are key starting materials for the synthesis of heterocyclic compounds with significant pharmacological activity. For example, derivatives have been used to create potent and selective antagonists for chemokine receptors CCR2 and CCR5, which are targets for inflammatory diseases acs.orgnih.gov. Research into using this compound to synthesize novel analogues with improved properties is a promising avenue acs.orgunibo.it. The cyclopentyl group, in particular, has been shown to be beneficial for affinity in certain biological targets when compared to linear alkyl chains acs.org.

Synthesis of Complex Natural Products: The combination of the cyclopentyl ring and the reactive β-keto ester moiety makes this compound an attractive synthon for constructing complex molecular architectures found in natural products.

Materials Science: The ester and ketone functionalities allow for polymerization or grafting onto surfaces, suggesting potential applications in the development of new polymers or functional materials.

Addressing Green Chemistry and Sustainability in Future Research

Sustainability is no longer a niche interest but a central challenge in chemical synthesis csic.estandfonline.com. Future research on this compound must be guided by the principles of green chemistry to minimize environmental impact. rsc.orgunibo.it.

Key sustainability goals include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.

Use of Renewable Feedstocks: Exploring routes to synthesize the cyclopentyl moiety or other parts of the molecule from bio-based sources.

Benign Solvents and Reagents: Shifting away from hazardous solvents like DMF and chlorinated hydrocarbons towards greener alternatives such as water, ethanol, or specialized green solvents like PolarClean, which shares structural motifs with the target compound csic.estandfonline.comacs.orgmdpi.com.

Energy Efficiency: Employing methods like catalysis and microwave or flow chemistry to reduce energy consumption researchgate.net.

Waste Reduction: Developing processes that minimize byproducts and allow for the recycling of solvents and catalysts tandfonline.com.

Table 2: Application of Green Chemistry Principles to this compound

| Green Chemistry Principle | Application in Future Research |

| Prevention | Design syntheses to minimize waste generation from the outset. |

| Atom Economy | Utilize addition and condensation reactions that incorporate most atoms into the product. |

| Less Hazardous Synthesis | Replace toxic reagents with safer alternatives; avoid halogenated solvents. |

| Designing Safer Chemicals | Modify the molecule to reduce potential toxicity while maintaining function. |

| Safer Solvents & Auxiliaries | Prioritize aqueous media, bio-solvents (e.g., ethanol), or solvent-free conditions tandfonline.com. |

| Design for Energy Efficiency | Use catalysis to lower reaction temperatures and pressures; explore flow chemistry unibo.it. |

| Use of Renewable Feedstocks | Investigate bio-sourced precursors for the cyclopentane (B165970) ring or ethyl group. |

| Reduce Derivatives | Avoid unnecessary protection/deprotection steps through more selective chemistry. |

| Catalysis | Favor highly selective catalytic reagents (organocatalysts, enzymes, heterogeneous catalysts) over stoichiometric ones google.commdpi.com. |

| Design for Degradation | Design the molecule and its downstream products to be biodegradable. |

| Real-time Analysis | Implement in-line process monitoring in continuous flow systems to prevent runaway reactions or byproduct formation. |

| Safer Chemistry for Accident Prevention | Choose solvents and conditions that minimize the risk of explosions, fires, and releases. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethyl 5-cyclopentyl-3-oxopentanoate, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via β-keto ester formation, with cyclopentyl group introduction through alkylation or conjugate addition. Optimized conditions (e.g., solvent polarity, temperature, and catalyst choice) are critical. For example, analogous β-keto esters like ethyl 5,5-dimethoxy-3-oxopentanoate achieved high enantioselectivity (98.7% ee) using Ru[(R)-BINAP]Cl₂ under 50 bar H₂ in MeOH . Yield optimization requires monitoring reaction intermediates via HPLC or GC-MS to adjust stoichiometry and suppress side reactions like over-reduction.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the ester carbonyl (δ ~170 ppm), ketone (δ ~205 ppm), and cyclopentyl protons (δ 1.5–2.5 ppm). Compare with PubChem data for structural analogs (e.g., ethyl 5-(4-fluorophenyl)-5-oxovalerate) .

- IR Spectroscopy : Confirm carbonyl stretches (ester C=O: ~1740 cm⁻¹; ketone C=O: ~1710 cm⁻¹).

- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]+) and fragmentation patterns.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for pharmaceutical intermediates?

- Methodological Answer : Asymmetric hydrogenation using chiral catalysts is key. For structurally similar compounds (e.g., ethyl 5,5-dimethoxy-3-oxopentanoate), Ru catalysts with BINAP ligands achieved >98% ee under high-pressure H₂ . Screen ligands (e.g., BINAP, Josiphos) and solvents (MeOH, THF) to balance steric and electronic effects. Validate enantiomeric excess via chiral HPLC or polarimetry.

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from assay conditions or stereochemical purity. For example, ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate showed variable interactions with biological targets depending on solvent (DMSO vs. aqueous buffers) . Use orthogonal assays (e.g., SPR, enzymatic kinetics) and ensure compound stability via LC-MS monitoring.

Q. How does the cyclopentyl moiety influence the compound’s physicochemical properties compared to aryl-substituted analogs?

- Methodological Answer : The cyclopentyl group enhances lipophilicity (logP) versus aryl substituents (e.g., 4-fluorophenyl in ethyl 5-(4-fluorophenyl)-5-oxovalerate) , affecting membrane permeability. Compare solubility (via shake-flask method) and partition coefficients using computational tools (e.g., COSMO-RS). Structural analogs like ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate demonstrate how substituents alter metabolic stability .

Experimental Design & Data Analysis

Q. What statistical methods are recommended for analyzing catalytic efficiency in this compound synthesis?

- Methodological Answer : Use multivariate analysis (e.g., DOE) to evaluate catalyst loading, pressure, and temperature effects on enantioselectivity. For high-throughput screening, apply ANOVA to identify significant variables. Reference studies on ethyl 5,5-dimethoxy-3-oxopentanoate, where substrate/catalyst ratios up to 20,000:1 were tested .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow guidelines from the Beilstein Journal of Organic Chemistry:

- Report detailed reaction conditions (solvent, time, purification methods).

- Include characterization data (NMR, HRMS) for all new compounds.

- Provide error margins for yields and ee values .

Critical Evaluation & Future Directions

Q. What are the limitations of current catalytic systems for synthesizing this compound?

- Methodological Answer : Homogeneous catalysts (e.g., Ru, Rh) face challenges in recyclability and cost. Heterogeneous alternatives (e.g., immobilized BINAP systems) are understudied. Compare turnover numbers (TON) and catalyst degradation profiles via ICP-MS .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer : Use DFT calculations to map electronic properties (e.g., HOMO-LUMO gaps) and docking simulations (e.g., AutoDock) to predict enzyme binding. Validate with SAR studies on analogs like ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate .

Tables

Table 1 : Comparison of Catalytic Systems for Asymmetric Hydrogenation

| Catalyst | Substrate | ee (%) | Conditions | Reference |

|---|---|---|---|---|

| Ru[(R)-BINAP]Cl₂ | Ethyl 5,5-dimethoxy-3-oxopentanoate | 98.7 | 50 bar H₂, MeOH, 50°C | |

| Rh-(S)-BINAP | Ethyl 3-oxopentanoate analogs | 85–92 | 30 bar H₂, THF, 40°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.